molecular formula C21H17NO5S B11018121 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

Cat. No.: B11018121
M. Wt: 395.4 g/mol
InChI Key: GALVNPCDZSJHGT-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of catalysts such as FeCl3 in toluene at elevated temperatures (110°C) for extended periods (24 hours) to achieve high yields . The reaction conditions can be optimized by varying the catalysts and solvents to improve efficiency and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of optical brighteners and dyes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C21H17NO5S/c1-25-16-7-10-18(11-8-16)28(23,24)27-17-9-12-19-20(22-26-21(19)14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3

InChI Key

GALVNPCDZSJHGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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